![molecular formula C23H21N3O2S2 B3291579 N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]biphenyl-4-sulfonamide CAS No. 873010-03-8](/img/structure/B3291579.png)
N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]biphenyl-4-sulfonamide
Overview
Description
“N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]biphenyl-4-sulfonamide” is a complex organic compound. It contains a pyridinyl group, a thiazolyl group, and a sulfonamide group attached to a biphenyl group . These groups are common in many pharmaceuticals and could potentially have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridinyl and thiazolyl rings, the introduction of the methyl group, and the coupling of these rings to the biphenyl group . The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the pyridinyl, thiazolyl, and sulfonamide groups could lead to interesting structural features, such as the ability to form hydrogen bonds .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions . For example, the pyridinyl and thiazolyl rings might be able to participate in electrophilic substitution reactions, while the sulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar sulfonamide group could increase its solubility in water, while the aromatic rings could contribute to its stability .Mechanism of Action
Target of Action
The primary targets of the compound are yet to be definitively identified. Compounds with similar structures, such as imidazole-containing compounds, have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that n-(pyridin-2-yl)amides, a class of compounds to which our compound belongs, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the targets’ function or activity.
Biochemical Pathways
These could potentially include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Result of Action
These could potentially include effects on cell growth, inflammation, oxidative stress, and various other cellular processes .
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]biphenyl-4-sulfonamide in lab experiments is its ability to selectively target cancer cells. This allows for more accurate and specific testing of its anticancer activity. However, one limitation is that its mechanism of action is not fully understood, which may hinder further research.
Future Directions
There are several future directions for research involving N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]biphenyl-4-sulfonamide. One area of interest is its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is the development of more potent analogues of this compound with improved anticancer activity. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]biphenyl-4-sulfonamide has been the subject of several scientific studies due to its potential as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. In vivo studies have also demonstrated its ability to inhibit tumor growth and metastasis in animal models.
Safety and Hazards
properties
IUPAC Name |
N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-4-phenylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-17-22(29-23(26-17)20-8-5-14-24-16-20)13-15-25-30(27,28)21-11-9-19(10-12-21)18-6-3-2-4-7-18/h2-12,14,16,25H,13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFBVYDFGSMFIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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